



Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of TAOK2

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Compound of Interest		
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Introduction

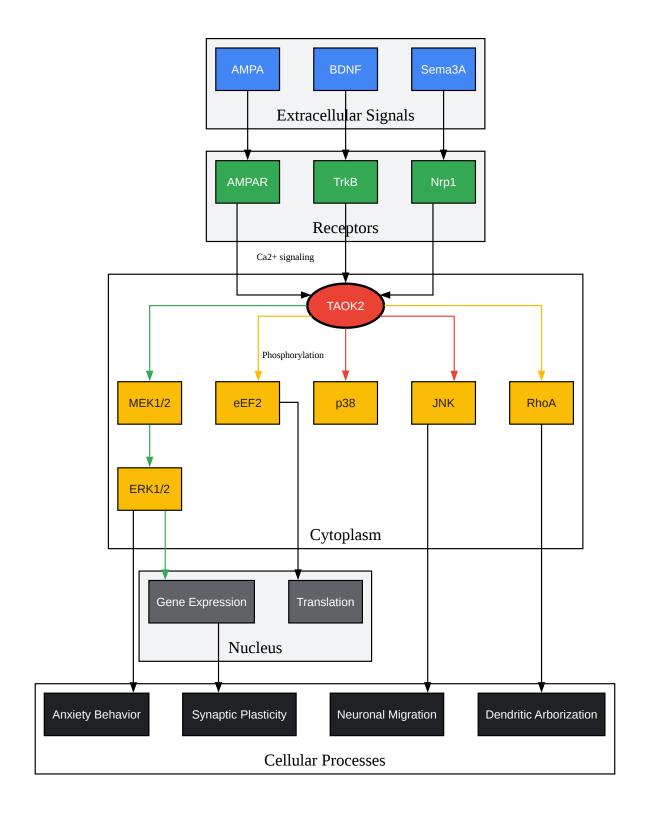
Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase belonging to the Ste20-like kinase family. It is a critical regulator of several fundamental cellular processes, including neuronal development, synaptic plasticity, and stress responses. Dysregulation of TAOK2 has been implicated in neurodevelopmental disorders such as autism spectrum disorder (ASD) and in certain cancers. As a key signaling molecule, TAOK2 participates in multiple pathways, including the MAPK/ERK, JNK, p38, and RhoA signaling cascades, influencing dendritic architecture, synaptic function, and cell migration.[1][2]

The knockout of TAOK2 in research models is a powerful tool to elucidate its physiological roles and its involvement in disease pathogenesis. The CRISPR/Cas9 system offers a precise and efficient method for generating TAOK2 knockout models, enabling detailed investigation of the functional consequences of its ablation. These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 for the knockout of TAOK2, including detailed experimental protocols and expected phenotypic outcomes.

Signaling Pathways and Experimental Workflow

To understand the context of TAOK2 function, it is essential to visualize its position within key signaling pathways. Furthermore, a clear experimental workflow is necessary for the successful generation and validation of a TAOK2 knockout cell line.

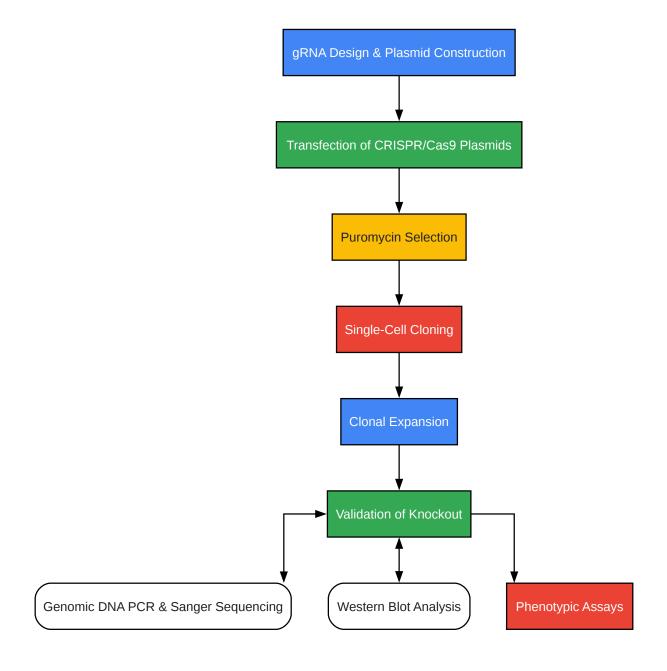




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Caption: TAOK2 Signaling Pathways.





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Caption: TAOK2 Knockout Experimental Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from studies on TAOK2 knockout (KO) models, providing insights into the functional consequences of TAOK2 ablation.

Table 1: Effects of TAOK2 Knockout on Neuronal Morphology



Parameter	Wild-Type (WT)	TAOK2 KO	Fold Change/Perce nt Difference	Reference
Dendritic Branchpoints				
Number of branchpoints	17 (n=17)	14 (n=14)	-17.6%	[3]
Neurite Length				
Total neuritic cable length (µm)	~1600 (n=17)	~1200 (n=14)	-25%	[3]
Dendritic Spines				
Total basal dendritic spines per PFC neuron	~140 (n=6)	~70 (n=6)	-50%	[4]
Microtubule Dynamics				
Acetylated Tubulin (longest neurite)	1.0 (normalized)	~0.6	-40%	[5]
pJNK1 (longest neurite)	1.0 (normalized)	~0.5	-50%	[5]
Cortical Morphology				
Cortical Plate Thickness at E18 (relative units)	~1.0	~0.8	-20%	[6]

Table 2: Behavioral Analysis of TAOK2 Knockout Mice



| Behavioral Test | Parameter | Wild-Type (WT) | TAOK2 KO | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Open Field Test | | | | | | | Distance traveled in periphery | \sim 2000 cm | \sim 2500 cm | p = 0.038 |[3] | | | Time in corners | \sim 100 s | \sim 150 s | p = 0.0028 |[3] | | | Time in center | \sim 50 s | \sim 30 s | p = 0.04 |[3] | | | Distance in center | \sim 1000 cm | \sim 600 cm | p = 0.0026 |[3] | | | Total distance traveled | \sim 4000 cm | \sim 5500 cm | p < 0.001 |[4] | | Social Interaction | Time sniffing unfamiliar mouse | \sim 100 s | \sim 60 s | p < 0.001 |[7] | | Y-Maze | Spontaneous alternations | \sim 75% | \sim 55% | p = 0.001 |[4] |

Table 3: Effects of TAOK2 Knockout on Cellular Signaling

| Signaling Molecule | Condition | Wild-Type (WT) | TAOK2 KO | Fold Change/Percent Difference | Reference | | :--- | :--- | :--- | :--- | | p-ERK1/2 | AMPA Stimulation | 1.0 (normalized) | \sim 0.5 | -50% |[3] | | p-eEF2 (Thr56) | Basal | 1.0 (normalized) | Reduced | Not quantified |[8] |

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of TAOK2 in Mammalian Cells

This protocol outlines the generation of TAOK2 knockout cell lines using a plasmid-based CRISPR/Cas9 system with puromycin selection.

- 1.1. Guide RNA (gRNA) Design and Plasmid Construction
- · gRNA Design:
 - Utilize online design tools such as Benchling or CHOPCHOP to design gRNAs targeting an early exon of the TAOK2 gene.[9][10]
 - Aim for gRNAs with high on-target scores and low off-target predictions.
 - Recommended Target Region: Exons 2 or 4 of the TAOK2 gene have been successfully targeted in previous studies.[11]
- Plasmid Selection:



Use a vector co-expressing Cas9 and the gRNA, such as pSpCas9(BB)-2A-Puro (PX459),
 which also contains a puromycin resistance cassette for selection.[11]

Cloning:

- Synthesize oligonucleotides corresponding to the designed gRNA sequence.
- Anneal the oligonucleotides and clone them into the BbsI site of the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol.
- Verify the correct insertion of the gRNA sequence by Sanger sequencing.

1.2. Transfection

This protocol is optimized for a 6-well plate format using Lipofectamine 3000.

Cell Seeding:

- The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection Reagent Preparation:
 - For each well, dilute 2.5 μg of the TAOK2 gRNA/Cas9 plasmid in 125 μL of Opti-MEM™ I Reduced Serum Medium. Add 5 μL of P3000™ Reagent and mix gently.
 - In a separate tube, dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™ I Reduced Serum Medium and mix gently.[12]

Complex Formation:

 \circ Add the diluted DNA to the diluted Lipofectamine 3000 (total volume ~250 µL). Mix gently and incubate for 10-15 minutes at room temperature.[12]

Transfection:

- Add the DNA-lipid complex dropwise to the cells.
- Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.



1.3. Puromycin Selection

- Determine Optimal Puromycin Concentration:
 - Prior to selection, perform a kill curve to determine the minimum puromycin concentration that kills 100% of non-transfected cells within 3-5 days. This concentration typically ranges from 1-10 µg/mL for most mammalian cell lines.[2][13]

Selection:

- 48 hours post-transfection, aspirate the medium and replace it with fresh growth medium containing the predetermined optimal concentration of puromycin.[2]
- Replace the selective medium every 2-3 days.
- Continue selection for 4-7 days, or until non-transfected control cells are completely eliminated.[1]

1.4. Single-Cell Cloning by Limiting Dilution

· Cell Preparation:

- Trypsinize the puromycin-resistant cells and resuspend them in fresh growth medium.
- Count the cells and dilute the cell suspension to a final concentration of 10 cells/mL.

Plating:

 Add 100 μL of the diluted cell suspension to each well of a 96-well plate. This corresponds to a statistical probability of seeding one cell per well.[14]

Clonal Expansion:

- Incubate the plates at 37°C in a CO2 incubator.
- Monitor the wells for the growth of single colonies over the next 1-2 weeks.



 Once colonies are visible, expand the single-cell-derived clones into larger culture vessels for further analysis.

Protocol 2: Validation of TAOK2 Knockout

- 2.1. Genomic DNA Extraction and PCR
- Genomic DNA Extraction:
 - Extract genomic DNA from expanded single-cell clones using a commercial kit.
- PCR Amplification:
 - Design PCR primers that flank the gRNA target site in the TAOK2 gene. The expected amplicon size should be between 300-500 bp.
 - Set up a standard PCR reaction using a high-fidelity DNA polymerase.
 - Example PCR Reaction Mix (25 μL):
 - 10X PCR Buffer: 2.5 μL
 - 10 mM dNTPs: 0.5 μL
 - Forward Primer (10 μM): 1 μL
 - Reverse Primer (10 μM): 1 μL
 - Genomic DNA (50-100 ng): 1 μL
 - Taq DNA Polymerase: 0.25 μL
 - Nuclease-free water: to 25 μL
 - Example Thermocycling Conditions:
 - Initial Denaturation: 95°C for 3 minutes
 - 35 cycles of:

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Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

Extension: 72°C for 30-60 seconds

■ Final Extension: 72°C for 5 minutes

2.2. Sanger Sequencing

- Purify the PCR products.
- Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.
- Analyze the sequencing chromatograms for the presence of insertions or deletions (indels)
 at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to
 analyze the sequencing data from a mixed population of cells before single-cell cloning to
 assess editing efficiency.

2.3. Western Blot Analysis

- Protein Lysate Preparation:
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 μg of protein lysate by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against TAOK2 (e.g., rabbit polyclonal)
 overnight at 4°C. A dilution of 1:500 to 1:1000 is a good starting point.[15][16]
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A dilution of 1:5000 to 1:10,000 is typically used.[15]
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Expected Result: A complete absence of the TAOK2 protein band in the knockout clones compared to the wild-type control.

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